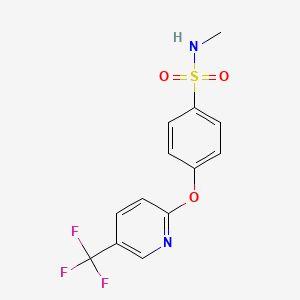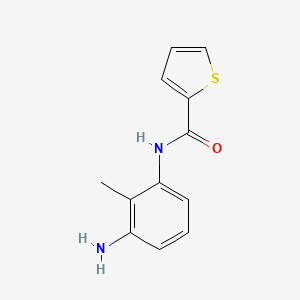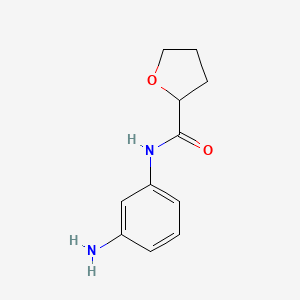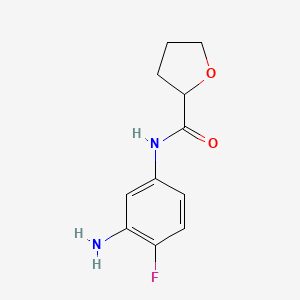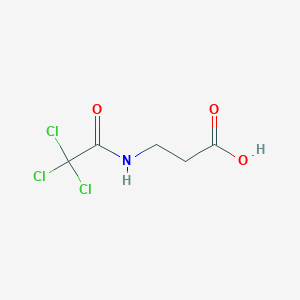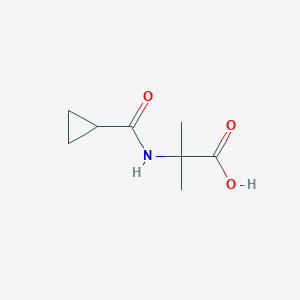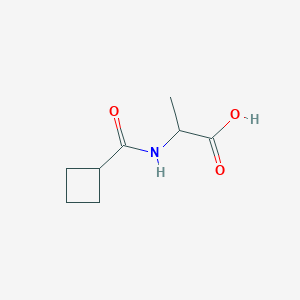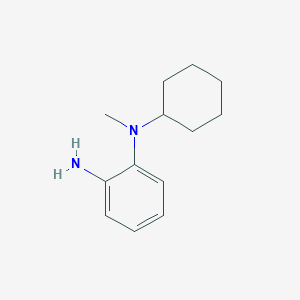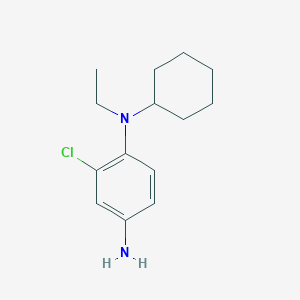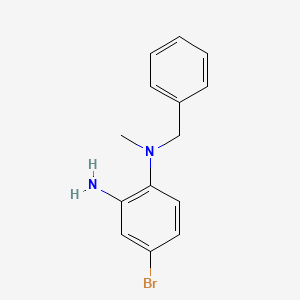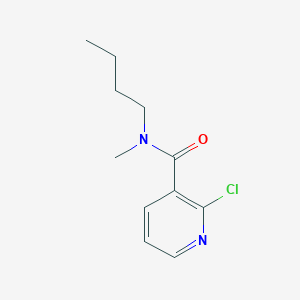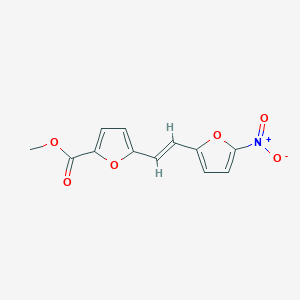
betaARK1 Inhibitor
Vue d'ensemble
Description
BetaARK1 Inhibitor, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO6 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of GRK2 inhibitors is the G protein-coupled receptor kinase 2 (GRK2), also known as beta-adrenergic receptor kinase 1 . GRK2 is a central signaling node involved in the modulation of many G protein-coupled receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . GRK2 dysfunction is associated with multiple diseases, including cardiovascular and metabolic diseases .
Mode of Action
GRK2 inhibitors operate by targeting the kinase activity of the GRK2 enzyme . GRK2 is responsible for phosphorylating activated GPCRs, a process that initiates receptor desensitization and attenuates the cellular response to various stimuli . Inhibition of GRK2 can lead to enhanced insulin sensitivity .
Biochemical Pathways
GRK2 plays a crucial role in the regulation of GPCRs. Upon activation, GPCRs trigger the activation of heterotrimeric G proteins and their classical downstream effectors. They are specifically phosphorylated by GRKs, which in turn promotes binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins . This process is termed desensitization . β-arrestins act as a scaffold for proteins of the endocytic machinery and for many other signal transduction partners, leading to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GRK2 inhibitors may vary, a new inhibitor, CCG258747, based on paroxetine, demonstrates increased potency against the GRK2 subfamily and favorable pharmacokinetic parameters in mice .
Result of Action
The inhibition of GRK2 can lead to enhanced insulin sensitivity . It can improve glucose homeostasis and the insulin response . Moreover, GRK2 inhibitors can prevent prolonged activation of effector proteins and cellular stress, reducing receptor number at the cell surface .
Analyse Biochimique
Biochemical Properties
The GRK2 Inhibitor interacts with several enzymes, proteins, and biomolecules. GRK2 itself is a key enzyme that phosphorylates activated GPCRs, leading to the recruitment of beta-arrestins and subsequent receptor desensitization. The GRK2 Inhibitor binds to the active site of GRK2, preventing its kinase activity. This inhibition affects the phosphorylation of GPCRs and disrupts the downstream signaling pathways mediated by beta-arrestins . Additionally, the GRK2 Inhibitor has been shown to interact with other proteins involved in cellular signaling, such as phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinases (ERK1/2) .
Cellular Effects
The GRK2 Inhibitor exerts significant effects on various cell types and cellular processes. In cardiomyocytes, the inhibition of GRK2 by the GRK2 Inhibitor enhances beta-adrenergic receptor signaling, leading to improved cardiac contractility and reduced cardiac hypertrophy . In adipocytes, the GRK2 Inhibitor improves insulin sensitivity by enhancing insulin receptor signaling and glucose uptake . Furthermore, the GRK2 Inhibitor has been shown to reduce inflammation in macrophages by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling .
Molecular Mechanism
The molecular mechanism of action of the GRK2 Inhibitor involves the direct binding to the kinase domain of GRK2, thereby preventing its phosphorylation activity. This inhibition disrupts the interaction between GRK2 and GPCRs, leading to reduced receptor desensitization and enhanced G protein signaling . Additionally, the GRK2 Inhibitor modulates other signaling pathways by interacting with proteins such as PI3K and ERK1/2, further influencing cellular responses . The inhibition of GRK2 also affects gene expression by altering the activity of transcription factors involved in inflammatory and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the GRK2 Inhibitor have been studied over various time periods. The compound has shown stability and sustained inhibitory activity over extended durations . Long-term studies have demonstrated that the GRK2 Inhibitor maintains its efficacy in reducing cardiac hypertrophy and improving insulin sensitivity in animal models . The degradation and metabolism of the GRK2 Inhibitor in vivo may affect its long-term stability and efficacy .
Dosage Effects in Animal Models
The effects of the GRK2 Inhibitor vary with different dosages in animal models. At lower doses, the compound has been shown to improve cardiac function and reduce inflammation without significant adverse effects . At higher doses, the GRK2 Inhibitor may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
The GRK2 Inhibitor is involved in several metabolic pathways. It modulates the insulin signaling pathway by enhancing insulin receptor activity and glucose uptake in adipocytes . Additionally, the GRK2 Inhibitor affects lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and oxidation . The compound also influences the activity of enzymes such as PI3K and ERK1/2, which play key roles in metabolic homeostasis .
Transport and Distribution
The transport and distribution of the GRK2 Inhibitor within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through endocytosis and distributed to various intracellular compartments . It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux . The GRK2 Inhibitor also binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of the GRK2 Inhibitor is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GRK2 and other signaling proteins . It can also translocate to the plasma membrane and other organelles, depending on the cellular context and signaling events . The subcellular localization of the GRK2 Inhibitor is regulated by post-translational modifications and interactions with specific targeting signals .
Propriétés
IUPAC Name |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


